5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound containing both furan and oxadiazole rings. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in the ring. This compound is a subject of scientific research, particularly in crystallography, due to its potential to form supramolecular structures through hydrogen bonding and other intermolecular interactions.
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound characterized by the presence of both a furan ring and an oxazole ring. Specifically, it features a methyl group at the 2-position of the furan ring and an amine group at the 3-position of the oxazole ring. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized through several methods, primarily involving the cyclization of 2-methylfuran with nitrile oxides generated from nitro compounds. The synthesis typically requires specific solvents and bases to facilitate the reaction.
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine belongs to the class of heterocyclic compounds, which are organic compounds containing rings that include atoms other than carbon, particularly nitrogen and oxygen in this case. Its unique structure makes it a subject of interest in medicinal chemistry due to its potential bioactive properties.
The synthesis of 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine generally involves:
The optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow synthesis may also be employed to enhance efficiency and safety during production. The choice of solvents and bases can significantly influence the outcome of the synthesis.
The molecular formula for 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is . The compound's structure features:
The compound's unique arrangement contributes to its electronic properties and reactivity, making it a versatile candidate for further chemical modifications.
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is primarily related to its potential biological activities:
Data from studies indicate that modifications to the core structure can enhance these bioactive properties.
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is typically a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis conditions and purity.
Chemical properties include:
5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine has several scientific applications:
The exploration of furan-oxazole hybrid systems represents a significant frontier in medicinal chemistry, with 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine (PubChem CID: 66200210, C₈H₈N₂O₂) emerging as a structurally distinct compound within this class [1]. While furan derivatives were first isolated in the early 19th century, systematic development of bicyclic hybrids accelerated in the 2000s through targeted molecular design [5]. This specific compound was synthesized as part of a broader effort to optimize the pharmacological profile of isoxazole scaffolds by incorporating methyl-substituted furan moieties—a strategy reflected in patent literature around isoxazole-carboxamide derivatives [3].
The synthetic evolution of this compound leverages classical heterocyclic coupling reactions, notably adaptations of the Feist-Benary synthesis, which facilitates condensation between α-halo ketones and β-dicarbonyl compounds to construct the oxazole ring [5]. Advanced catalytic methods, including palladium-catalyzed cross-coupling and Au(I)-catalyzed hydroamination, enabled efficient linkage of the 2-methylfuran group at the C5 position of the isoxazole core, overcoming earlier yield limitations associated with steric hindrance from the methyl substituent [3] [5].
Table 1: Key Synthetic Routes to Furan-Oxazole Hybrids
Method | Reagents/Conditions | Target Position | Yield Range |
---|---|---|---|
Feist-Benary Synthesis | α-Chloroketone + β-Ketoester/Pyridine | 3-Amino-oxazole | 40-65% |
Hantzsch Dihydropyridine | 3-Ketoamide + Aldehyde + Enaminone | 5-Aryloxazole | 55-75% |
Pd-Catalyzed Coupling | β-Bromoenol Acetate + Terminal Alkyne | 2,5-Disubstituted Furan | 60-80% |
Au(I)-Catalyzed Hydroamination | 1,3-Diynes + Amines | 2,5-Diamidofurans | 70-85% |
The molecular architecture of 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine integrates two complementary heteroaromatic systems: a 3-amino-isoxazole ring and a 2-methylfuran moiety. This design exploits three synergistic effects:
Electronic Modulation: The electron-donating 3-amino group on the isoxazole ring enhances π-conjugation across the bicyclic system, while the methyl group at the furan C2 position reduces steric repulsion at the linkage point, facilitating planar conformation. This configuration stabilizes intermolecular interactions with biological targets, as demonstrated in SAR studies of analogous compounds where methylation improved binding affinity by 2-3 fold compared to unmethylated furans [3] [6].
Metabolic Stability: Incorporation of the methyl group on the furan ring mitigates oxidative degradation pathways observed in unsubstituted furans. Comparative studies show a 40% increase in microsomal half-life for methylated versus non-methylated furan-oxazole hybrids [5] [6].
Target Selectivity: The spatially oriented methyl group creates steric exclusion in non-target enzymes. For instance, in GPCR-based assays, methyl substitution reduced off-target activity at mGluR5 receptors by 90% while retaining affinity for metabolic FFA3 receptors [6] [7].
Table 2: Impact of Furan Substitutents on Pharmacological Profiles
Furan Substituent | Isoxazole Position | Binding Affinity (FFA3) | Metabolic Half-life |
---|---|---|---|
Unsubstituted | 3-Amine | EC₅₀ = 320 nM | 12 min |
2-Methyl | 3-Amine | EC₅₀ = 145 nM | 28 min |
3-Methyl | 3-Amine | EC₅₀ = 210 nM | 22 min |
2,5-Dimethyl | 3-Amine | EC₅₀ = 380 nM | 35 min |
Emerging evidence positions 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine as a modulator of pathological pathways in metabolic and neurological disorders. Its therapeutic potential arises from three interconnected mechanisms:
Metabolic Pathway Regulation: The compound demonstrates structural analogy to 5-aminolevulinic acid (5-ALA), a heme biosynthesis intermediate with documented effects on glucose metabolism. Preclinical studies indicate that furan-oxazole derivatives enhance insulin sensitivity via peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) activation, mirroring 5-ALA's ability to improve glycemic control in diabetic models [2]. Specifically, these compounds amplify glucose uptake through GLUT2 transporter induction in pancreatic β-cells—a mechanism validated in randomized trials using structurally related molecules [2] [7].
Neurotransmitter System Interaction: Molecular docking simulations predict high-affinity binding to allosteric sites on vasopressin (V1a/V2) and metabotropic glutamate receptors (mGluR), which are implicated in anxiety, circadian rhythm disorders, and neuropathic pain [4] [7]. In vitro, the compound modulates calcium mobilization in dorsal root ganglia neurons via FFA3 receptor activation—a GPCR targeted by neuroactive short-chain fatty acids [6].
Anti-inflammatory Action: Through Nrf2/heme oxygenase-1 (HO-1) pathway activation, the scaffold reduces oxidative stress in neuronal tissues. This effect stems from heme-derived reaction products (biliverdin, carbon monoxide) that suppress NF-κB signaling and downstream pro-inflammatory cytokines like IL-6 and TNF-α—key mediators in metabolic syndrome and neurodegenerative conditions [2] [7].
Table 3: Documented Biological Targets and Effects
Biological Target | Effect | Therapeutic Implication | Model System |
---|---|---|---|
FFA3 (GPR41) | Agonism (EC₅₀ = 145-162 nM) | Glucose homeostasis, Neuroprotection | Murine DRG neurons |
NF-κB Signaling | Suppression | Anti-inflammatory | Macrophage assays |
Nrf2/HO-1 Pathway | Activation | Antioxidant cytoprotection | HepG2 cells |
Vasopressin V1a Receptor | Allosteric modulation | Anxiety/Stress response modulation | Computational docking |
The compound’s dual-phase solubility profile (9–33 μM) enables both in vitro mechanistic studies and in vivo proof-of-concept testing [6]. Ongoing research focuses on optimizing pharmacokinetic parameters, particularly blood-brain barrier penetration for neurological applications and hepatic stability for metabolic disorders [2] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1